4,4'-Oxydianiline-d12: A Technical Guide for Researchers
4,4'-Oxydianiline-d12: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 4,4'-Oxydianiline-d12 (ODA-d12), a deuterated analog of 4,4'-Oxydianiline (ODA). This document is intended to be a comprehensive resource for researchers utilizing ODA-d12 in various analytical and research applications, particularly in mass spectrometry-based quantification.
Core Chemical Properties
4,4'-Oxydianiline-d12 is a stable, isotopically labeled form of 4,4'-Oxydianiline, a compound of significant industrial and research interest. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques. This allows for precise and accurate quantification of its non-labeled counterpart in complex matrices by correcting for variations in sample preparation and instrument response.
General Properties
| Property | Value | Reference |
| Chemical Name | 4,4'-Oxydianiline-d12 | N/A |
| Synonyms | Bis(4-aminophenyl-d6) ether, 4,4'-Diaminodiphenyl-d12 ether | N/A |
| CAS Number | 106426-62-4 | [1] |
| Molecular Formula | C₁₂D₁₂N₂O | [1] |
| Molecular Weight | 212.31 g/mol | [1] |
| Isotopic Purity | ≥97 atom % D | N/A |
Physical Properties
The physical properties of 4,4'-Oxydianiline-d12 are expected to be very similar to its non-deuterated analog.
| Property | Value | Reference |
| Appearance | Colorless to light brown/beige crystalline powder | N/A |
| Melting Point | 188-192 °C | N/A |
| Boiling Point | >300 °C (sublimes) | N/A |
| Solubility | Insoluble in water, benzene, carbon tetrachloride, and ethanol. Soluble in acetone (B3395972) and dimethylformamide (DMF). | N/A |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4,4'-Oxydianiline-d12. While specific spectra for the deuterated form are not widely published, the data for the non-deuterated form provides a foundational understanding of its structural features. The primary difference in the mass spectrum will be the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which will be shifted by the mass of the deuterium atoms.
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Mass Spectrometry: The electron ionization (EI) mass spectrum of 4,4'-Oxydianiline typically shows a prominent molecular ion peak. For 4,4'-Oxydianiline-d12, this peak would be observed at a higher m/z value, reflecting the increased mass due to deuterium labeling.
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Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-Oxydianiline shows characteristic peaks for N-H stretching of the primary amine groups, C-N stretching, and C-O-C stretching of the ether linkage. In the deuterated form, the N-D stretching vibrations would appear at a lower frequency (wavenumber) compared to the N-H stretches.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons on the aromatic rings and amine groups, the ¹H NMR spectrum of 4,4'-Oxydianiline-d12 would show a significant reduction or complete absence of signals in the aromatic and amine regions compared to its non-deuterated counterpart. A ²H (Deuterium) NMR would be required to observe the signals from the deuterium atoms.
Safety and Handling
4,4'-Oxydianiline and its deuterated analog should be handled with caution due to their potential toxicity. The non-deuterated form is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.[2]
Recommended Safety Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Dispose of waste according to local, state, and federal regulations.
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis
4,4'-Oxydianiline-d12 is primarily used as an internal standard for the quantification of 4,4'-Oxydianiline in various samples, such as in the analysis of primary aromatic amines migrating from food contact materials or in environmental samples. The following is a general protocol for its use in an isotope dilution LC-MS/MS method.
Objective: To accurately quantify the concentration of 4,4'-Oxydianiline in a sample matrix using 4,4'-Oxydianiline-d12 as an internal standard.
Materials:
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4,4'-Oxydianiline analytical standard
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4,4'-Oxydianiline-d12 internal standard
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High-purity solvents (e.g., methanol, acetonitrile, water)
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Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
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Sample matrix (e.g., food simulant, environmental extract)
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LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of 4,4'-Oxydianiline (e.g., 1 mg/mL) in a suitable solvent like methanol.
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Prepare a stock solution of 4,4'-Oxydianiline-d12 (e.g., 1 mg/mL) in the same solvent.
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Preparation of Calibration Standards:
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Create a series of calibration standards by spiking a blank matrix with known concentrations of the 4,4'-Oxydianiline stock solution.
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To each calibration standard, add a constant, known amount of the 4,4'-Oxydianiline-d12 internal standard solution.
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Sample Preparation:
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To a known volume or weight of the sample, add the same constant, known amount of the 4,4'-Oxydianiline-d12 internal standard solution as used in the calibration standards.
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Perform any necessary sample extraction, clean-up, and concentration steps.
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LC-MS/MS Analysis:
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Inject the prepared calibration standards and samples onto the LC-MS/MS system.
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Use a suitable LC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.
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Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 4,4'-Oxydianiline and 4,4'-Oxydianiline-d12.
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Data Analysis:
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For each injection, determine the peak area for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
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Determine the concentration of 4,4'-Oxydianiline in the samples by interpolating their peak area ratios on the calibration curve.
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Visualizations
Isotope Dilution Mass Spectrometry Workflow
The following diagram illustrates the general workflow for using 4,4'-Oxydianiline-d12 as an internal standard in an isotope dilution mass spectrometry experiment.
Caption: Workflow for quantitative analysis using 4,4'-Oxydianiline-d12 as an internal standard.
